molecular formula C19H21ClN2O4S B6494275 3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide CAS No. 896290-28-1

3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide

Cat. No. B6494275
CAS RN: 896290-28-1
M. Wt: 408.9 g/mol
InChI Key: SECPXUBTWXKCDB-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. In addition, this compound has been used to synthesize polymers, such as polyamides, polyesters, and polyurethanes. It has also been used to develop novel materials, such as nanomaterials and graphene.

Advantages and Limitations for Lab Experiments

3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide has several advantages for use in laboratory experiments. It is a stable compound that is readily available and can be synthesized in a variety of ways. In addition, this compound is capable of interacting with a variety of biological receptors and proteins, making it a useful tool for studying biochemical and physiological processes. However, this compound also has some limitations. It is a potent compound and should be handled with caution. In addition, this compound is not suitable for use in vivo due to its potential toxicity.

Future Directions

3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide has a variety of potential future applications. It could be used to develop novel pharmaceuticals and materials, as well as to study the activity of GPCRs. In addition, this compound could be used to study the activity of enzymes and to modulate the expression of genes. Furthermore, this compound could be used to develop new techniques for drug delivery and to study the effects of environmental factors on biochemical and physiological processes.

Synthesis Methods

3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide can be synthesized through a variety of methods. One method involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylpyrrolidine in the presence of triethylamine and anhydrous potassium carbonate. The reaction is carried out at a temperature of 80-90°C for approximately 2 hours. The product is then purified by recrystallization and the final product is this compound.

Biochemical Analysis

Biochemical Properties

. Based on its structural similarity to other benzamides, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. For instance, some benzamides are known to inhibit phosphodiesterase , which could potentially be a target for 3-chloro-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide as well.

Cellular Effects

Given its potential interaction with phosphodiesterase , it could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

If it does inhibit phosphodiesterase, it could potentially affect the levels of cyclic nucleotides in cells, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models .

properties

IUPAC Name

3-chloro-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-26-17-7-9-18(10-8-17)27(24,25)22-11-3-6-16(22)13-21-19(23)14-4-2-5-15(20)12-14/h2,4-5,7-10,12,16H,3,6,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECPXUBTWXKCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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